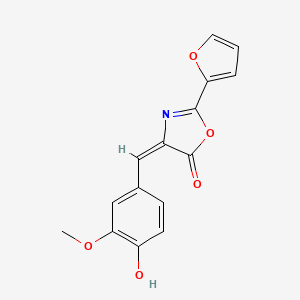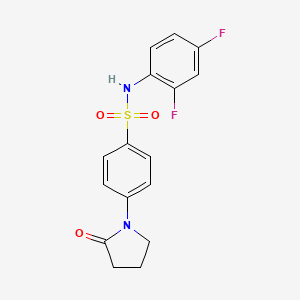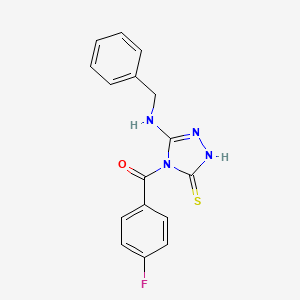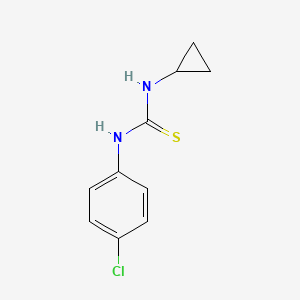![molecular formula C17H19NO5S B5747161 N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B5747161.png)
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine, commonly referred to as MGS, is a chemical compound that has gained significant attention in the scientific research community. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
MGS works by selectively blocking the N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine receptor, which is involved in various physiological and pathological processes in the brain. By blocking this receptor, MGS can modulate the activity of the glutamate neurotransmitter system, which plays a crucial role in synaptic plasticity and neuronal communication.
Biochemical and Physiological Effects:
MGS has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, improving cognitive function, and reducing drug-seeking behavior in addiction models. It has also been shown to have neuroprotective effects and may protect against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MGS is its selectivity for the N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine receptor, which allows for more precise targeting of this receptor in experimental models. However, one limitation is that MGS has a relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several future directions for research on MGS, including further exploration of its potential therapeutic applications in neurological and psychiatric disorders, as well as its mechanisms of action and potential side effects. Additionally, researchers may investigate the use of MGS in combination with other drugs or therapies to enhance its efficacy.
Méthodes De Synthèse
The synthesis method for MGS involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-methylphenylglycine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MGS.
Applications De Recherche Scientifique
MGS has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-4-7-14(8-5-12)18(11-17(19)20)24(21,22)16-10-13(2)6-9-15(16)23-3/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROGTBRPYLLJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)
![4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5747086.png)

![6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5747097.png)
![ethyl 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5747100.png)
![N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5747115.png)

![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5747124.png)




![8-methyl-7-[(4-methylbenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5747166.png)
